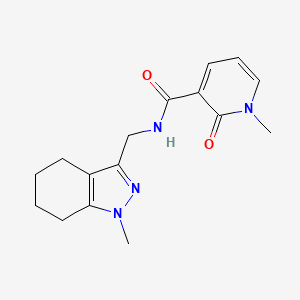![molecular formula C19H23ClN4OS B2513768 5-((4-Clorofenil)(4-metilpiperidin-1-il)metil)-2-etiltiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-79-0](/img/structure/B2513768.png)
5-((4-Clorofenil)(4-metilpiperidin-1-il)metil)-2-etiltiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23ClN4OS and its molecular weight is 390.93. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Agentes Anticancerígenos: Los investigadores han explorado la síntesis de nuevos derivados de 1,2,4-triazol, incluido este compuesto, por su potencial como agentes anticancerígenos . Investigar su citotoxicidad contra líneas celulares de cáncer podría proporcionar información valiosa.
- Actividad Antimicrobiana: La estructura del compuesto sugiere posibles propiedades antimicrobianas. Estudios adicionales podrían evaluar su efectividad contra bacterias, hongos y virus .
- Bloque de Construcción: 4-Piperidinametano sirve como un bloque de construcción versátil en la síntesis orgánica. Se ha utilizado para preparar N-terc-butoxicarbonil-4-hidroximetilpiperidina y otros derivados .
- Síntesis en Fase Sólida: Actúa como sustrato en la síntesis orgánica en fase sólida de aminas secundarias .
- Estructuras Cristalinas: Los investigadores han investigado estructuras cristalinas de compuestos relacionados, arrojando luz sobre sus arreglos moleculares e interacciones intermoleculares . Tales estudios ayudan a comprender las propiedades de los materiales.
Química Medicinal y Desarrollo de Fármacos
Síntesis Orgánica y Reacciones Químicas
Ciencia de Materiales y Cristalografía
Mecanismo De Acción
Target of action
The compound contains a 1,2,4-triazole ring, which is a common structural motif in many bioactive compounds. Compounds with this motif often interact with various receptors in the body, but the specific target would depend on the other functional groups present in the molecule .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound targets a receptor, it may act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a piperidine ring, which is often found in drugs that modulate neurotransmitter receptors, suggests that this compound might interact with such receptors .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action of the compound. For example, if the compound acts on neurotransmitter receptors, it could affect signaling pathways in the nervous system .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of various functional groups in this compound, such as the chlorophenyl and methylpiperidinyl groups, could influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cell signaling and function to potential therapeutic effects in the body .
Action environment
Various environmental factors can influence the action, efficacy, and stability of a compound. These can include factors like pH, temperature, and the presence of other substances in the body. The compound’s chemical structure, including its functional groups and stereochemistry, can influence how it interacts with its environment .
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-4-6-14(20)7-5-13)23-10-8-12(2)9-11-23/h4-7,12,16,25H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLFLAKLBGNSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
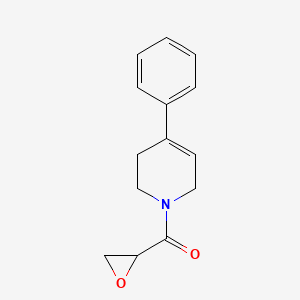
![N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2513688.png)

![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)
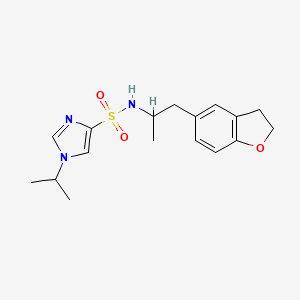
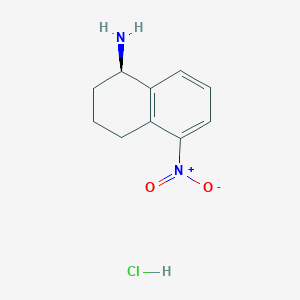
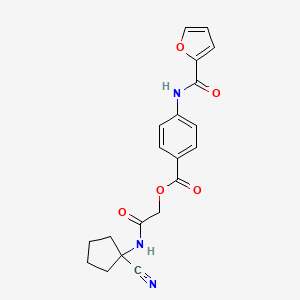
![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2513700.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)

